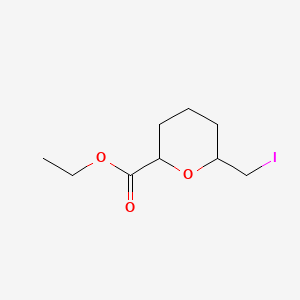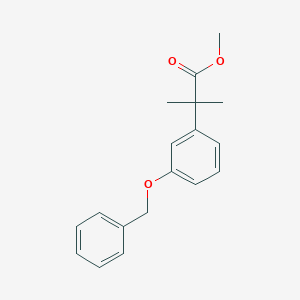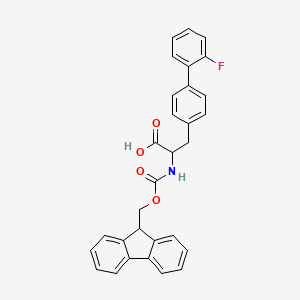![molecular formula C38H24N6O2 B12306841 6,6'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2,2'-bipyridyl](/img/structure/B12306841.png)
6,6'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2,2'-bipyridyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]-2,2’-bipyridyl, commonly known as BP-OXD-Bpy, is a chemical compound with the molecular formula C38H24N6O2 and a molecular weight of 596.64 g/mol . This compound is notable for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) as an electron transport and hole-blocking material .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]-2,2’-bipyridyl typically involves the reaction of biphenyl-4-carboxylic acid hydrazide with 2,2’-bipyridine-6,6’-dicarboxylic acid under dehydrating conditions to form the oxadiazole rings . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of BP-OXD-Bpy may involve large-scale batch or continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for optimizing the synthesis .
Chemical Reactions Analysis
Types of Reactions
BP-OXD-Bpy undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert BP-OXD-Bpy into its reduced forms, often using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The biphenyl and oxadiazole rings in BP-OXD-Bpy can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
BP-OXD-Bpy has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism by which BP-OXD-Bpy exerts its effects involves its ability to transport electrons and block holes in electronic devices. The oxadiazole rings and bipyridyl core facilitate efficient electron transport, while the biphenyl groups enhance the compound’s stability and performance . The molecular targets and pathways involved include interactions with electron-rich and electron-deficient sites within the device architecture .
Comparison with Similar Compounds
Similar Compounds
- 6,6’-Bis[5-(phenyl)-1,3,4-oxadiazo-2-yl]-2,2’-bipyridyl
- 6,6’-Bis[5-(naphthyl)-1,3,4-oxadiazo-2-yl]-2,2’-bipyridyl
- 6,6’-Bis[5-(pyrenyl)-1,3,4-oxadiazo-2-yl]-2,2’-bipyridyl
Uniqueness
BP-OXD-Bpy is unique due to its specific combination of biphenyl and oxadiazole groups, which provide a balance of electron transport and hole-blocking properties. This makes it particularly effective in OLED applications compared to similar compounds .
Properties
Molecular Formula |
C38H24N6O2 |
|---|---|
Molecular Weight |
596.6 g/mol |
IUPAC Name |
2-(4-phenylphenyl)-5-[6-[6-[5-(4-phenylphenyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]pyridin-2-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C38H24N6O2/c1-3-9-25(10-4-1)27-17-21-29(22-18-27)35-41-43-37(45-35)33-15-7-13-31(39-33)32-14-8-16-34(40-32)38-44-42-36(46-38)30-23-19-28(20-24-30)26-11-5-2-6-12-26/h1-24H |
InChI Key |
GTPNJFWMUYHPEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC(=N4)C5=NC(=CC=C5)C6=NN=C(O6)C7=CC=C(C=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


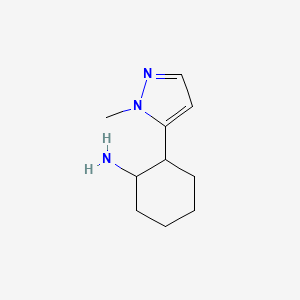
![8-(1H-indol-3-yl)-4,4a,7-trimethyl-9-propan-2-yl-1,2,3,4,5,6,7,7a,10,11-decahydrobenzo[d]naphthalene-1,5-diol](/img/structure/B12306770.png)
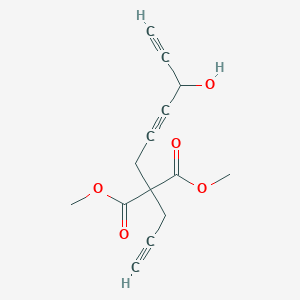
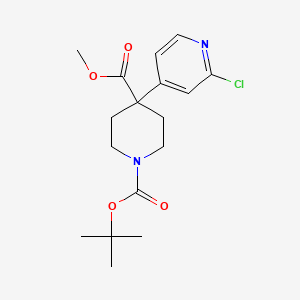
![(5R)-1-[(5S)-5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-5-phenyl-2-pyrrolidinone](/img/structure/B12306793.png)
![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid-3'-phenyl-2-[[2-(dimethylamino)ethyl]methy](/img/structure/B12306795.png)
![2-[(Diphenylphosphanyl)methyl]pyrrolidin-1-ium tetrafluoroborate](/img/structure/B12306797.png)
![5-(3,4-Difluorophenethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12306802.png)
![3-{[(2S)-3-Oxo-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline-1-carbonyl]amino}propanoic acid](/img/structure/B12306812.png)
![6-hydroxy-6-(hydroxymethyl)-1-methyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B12306818.png)
![3,3'-(1R)-[1,1'-Binaphthalene]-2,2'-diylbis[1-benzyl-1h-benzimidazolium] bromide](/img/structure/B12306825.png)
